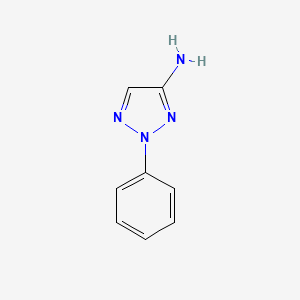

2-Phenyl-2H-1,2,3-triazol-4-amine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-phenyltriazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOJLJGJYMRISA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403123 | |

| Record name | 2-Phenyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39102-26-6 | |

| Record name | 2-Phenyl-2H-1,2,3-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2H-1,2,3-triazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Phenyl 2h 1,2,3 Triazol 4 Amine and Its Functionalized Congeners

Regioselective Synthesis of 2H-1,2,3-Triazoles

The synthesis of 1,2,3-triazoles is often dominated by the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which overwhelmingly favors the 1,4-disubstituted regioisomer. acs.orgbeilstein-journals.orgnih.govmdpi.com Consequently, the development of methods to selectively access the 2H-isomers has been an area of active research, leading to a variety of innovative strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strategies for 2-Substituted Triazoles

While the standard CuAAC reaction yields 1,4-disubstituted triazoles, modifications to this powerful "click" reaction have been explored to favor the formation of 2-substituted isomers. acs.orgbeilstein-journals.orgnih.govresearchgate.net One notable approach involves a three-component reaction between an alkyne, sodium azide (B81097), and formaldehyde, catalyzed by copper(I). This method yields 2-hydroxymethyl-2H-1,2,3-triazoles, which serve as versatile intermediates. acs.orgfrontiersin.org The hydroxymethyl group can be subsequently removed or transformed, providing access to a range of 2-substituted triazoles. acs.org

Another strategy involves the use of specific ligands or reaction conditions that can influence the regioselectivity of the cycloaddition. acs.org Forcing conditions, such as those that hold the azide and alkyne functionalities in a particular orientation within a molecule, can also direct the formation of the less common regioisomer. acs.org Furthermore, the use of a bimetallic Pd(0)-Cu(I) catalytic system in a three-component coupling of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide has been shown to produce 2-allyl-substituted-1,2,3-triazoles. frontiersin.orgorganic-chemistry.org

| Strategy | Reactants | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Three-Component Reaction | Alkyne, Sodium Azide, Formaldehyde | Copper(I) | 2-Hydroxymethyl-2H-1,2,3-triazoles | Provides a versatile intermediate for further functionalization. | acs.orgfrontiersin.org |

| Bimetallic Catalysis | Terminal Alkyne, Allyl Carbonate, Trimethylsilyl Azide | Pd(0)/Cu(I) | 2-Allyl-2H-1,2,3-triazoles | Offers an alternative route to 2-substituted triazoles. | frontiersin.orgorganic-chemistry.org |

| Intramolecular Cycloaddition | Substrates with pre-organized azide and alkyne groups | Copper(I) | Fused/Bicyclic 2H-1,2,3-triazoles | Forcing conditions favor the 2,5-regioisomer. | acs.org |

Non-Click Chemistry Approaches to 2H-1,2,3-Triazole Formation

Beyond the realm of cycloaddition reactions, several other synthetic avenues have been successfully employed to construct the 2H-1,2,3-triazole ring with high regioselectivity.

The oxidative cyclization of bis-hydrazones derived from 1,2-dicarbonyl compounds is a classical method for synthesizing 2-aryl-substituted 1,2,3-triazoles. acs.orgthieme-connect.de More contemporary methods involve the intermolecular cycloaddition of tosylhydrazones with nitriles, promoted by a base such as potassium tert-butoxide, to afford 4,5-diaryl-2H-1,2,3-triazoles in good yields. organic-chemistry.org The condensation of 1,2,3-triazole-4-carbohydrazides with hydrazonoyl chlorides also leads to the formation of bis-hydrazone derivatives, which are precursors to various functionalized 1,2,3-triazoles. epa.hu

The formation of the crucial N-N bond in the triazole ring can be achieved through both metal-catalyzed and metal-free coupling reactions. nih.govfrontiersin.org A notable metal-free approach involves the sequential C-N bond formation and electro-oxidative N-N coupling of 2-aminoacrylates and aryldiazonium salts, which efficiently produces N²-aryl-1,2,3-triazoles. organic-chemistry.org Similarly, a catalyst-free and regioselective N-arylation of NH-1,2,3-triazoles provides a scalable method for synthesizing N²-aryl-1,2,3-triazoles. organic-chemistry.org Copper-mediated annulation reactions of alkyl 3-aminoacrylates with aryldiazonium salts also yield alkyl N²-aryl-1,2,3-triazole-carboxylates under mild conditions. organic-chemistry.org

Annulation reactions, where the triazole ring is constructed onto a pre-existing molecular scaffold, offer another route to 2H-1,2,3-triazoles. nih.gov For instance, a copper-catalyzed annulation of azirines with aryldiazonium salts provides fully substituted N²-aryl-1,2,3-triazoles with high regiospecificity. organic-chemistry.org Multicomponent reactions (MCRs) are particularly powerful as they allow for the rapid assembly of complex molecules in a single step. nih.govnih.gov An example is the one-pot synthesis of 1,2,3-triazole derivatives of dihydropyrimidinones, which involves an initial multicomponent click reaction to form an aldehyde-triazole intermediate. nih.gov Another innovative MCR involves the reaction of O-Boc-alkynes, azides, amines, and 2H-azirines, catalyzed by copper iodide, to produce fully substituted 1,2,3-triazoles. acs.orgnih.gov

| Method | Key Precursors | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Cyclization of Hydrazones | Tosylhydrazones, Nitriles | t-BuOK | 4,5-Diaryl-2H-1,2,3-triazoles | organic-chemistry.org |

| Metal-Free N-N Coupling | 2-Aminoacrylates, Aryldiazonium salts | Electro-oxidative | N²-Aryl-1,2,3-triazoles | organic-chemistry.org |

| Cu-Mediated Annulation | Alkyl 3-aminoacrylates, Aryldiazonium salts | Copper catalyst | Alkyl N²-aryl-1,2,3-triazole-carboxylates | organic-chemistry.org |

| Cu-Catalyzed Annulation | Azirines, Aryldiazonium salts | Copper catalyst | Fully substituted N²-aryl-1,2,3-triazoles | organic-chemistry.org |

| Multicomponent Reaction | O-Boc-alkynes, Azides, Amines, 2H-Azirines | CuI, DIPEA | Fully substituted 1,2,3-triazoles | acs.orgnih.gov |

Derivatization Strategies at the 4-Position of the 2-Phenyl-2H-1,2,3-Triazole Ring

Once the 2-phenyl-2H-1,2,3-triazole scaffold is in hand, further functionalization at the 4-position is often desired to modulate the properties of the molecule. A key starting material for such derivatizations is 2-phenyl-2H-1,2,3-triazol-4-amine.

The amino group at the 4-position can be introduced through various methods, including the reduction of a corresponding nitro or azido (B1232118) group, or by direct amination. Once installed, this amino group serves as a versatile handle for a wide array of chemical transformations. For instance, acylation of the 4-amino group can be readily achieved by reacting it with acyl chlorides or activated carboxylic acids. nih.gov This allows for the introduction of a diverse range of substituents, enabling the fine-tuning of the molecule's properties for various applications.

Furthermore, the 4-amino group can participate in condensation reactions with carbonyl compounds to form imines or can be converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups. These derivatization strategies significantly expand the chemical space accessible from the this compound core, providing a platform for the synthesis of a wide range of functionalized congeners.

Transformation of 4-Carboxaldehyde Precursors to Amine and Amine Derivatives

A primary and versatile route for the synthesis of this compound and its derivatives begins with the corresponding 4-carboxaldehyde precursor, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde. This aldehyde is a stable, readily accessible starting material. researchgate.netnih.gov The transformation of the aldehyde group into an amine is a critical step, often achieved through reductive amination.

Reductive amination involves the initial reaction of the aldehyde with an amine to form an imine or Schiff base, which is then reduced in situ to the desired amine. This process can be performed with ammonia (B1221849) to yield the primary amine, this compound, or with various primary or secondary amines to generate a diverse library of N-substituted derivatives. The development of stable and efficient borane (B79455) complexes, such as 1,2,3-triazole-boranes, has provided practical reagents for carrying out these aminations with high efficiency under mild conditions, applicable in both organic solvents and water. rsc.org

Furthermore, the 4-carboxaldehyde precursor can react with a variety of binucleating agents. For instance, its reaction with triethylenetetramine (B94423) results in the formation of a complex binucleating ligand, demonstrating the aldehyde's utility in creating elaborate molecular architectures. nih.gov The reaction with hydrazine (B178648) hydrate (B1144303) can also be used to produce the corresponding hydrazone, 4-Carboxaldehyde-2-(phenyl-2H-1,2,3-triazole hydrazone), which can be a precursor for further transformations. scirp.org

Table 1: Synthesis of Amine Derivatives from 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Triethylenetetramine | N-[(2-Phenyl-2H-1,2,3-triazol-4-yl)methylene]-2-(2-(2-phenyl-2H-1,2,3-triazol-4-yl)-3-{2-[(2-phenyl-2H-1,2,3-triazol-4-yl)methyleneamino]ethyl}imidazolidin-1-yl)ethanamine | Not specified | nih.gov |

| 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde | Hydrazine hydrate, ethanol, acetic acid, reflux | 4-Carboxaldehyde-2-(phenyl-2H-1,2,3-triazole hydrazone | 65% | scirp.org |

| Ketones/Aldehydes (General) | Amines, 1,2,3-triazole-borane complexes | Aminated products | High efficiency | rsc.org |

Nucleophilic and Electrophilic Functionalization Pathways

The functionalization of the 2-phenyl-2H-1,2,3-triazole scaffold can proceed through various nucleophilic and electrophilic pathways, allowing for the introduction of a wide range of substituents. The amine group in this compound is a key site for nucleophilic attack on electrophilic partners.

For example, 4-amino-1,2,4-triazoles readily react with electrophiles like phenyl chloroformate to produce carbamate (B1207046) derivatives in high yields. niscpr.res.in Similarly, reactions with 2-chloro-N-substituted-phenyl-acetamide can yield N-(substituted phenyl)-2-[5-phenyl-2H-1,2,4-triazol-3-ylamino] acetamide (B32628) derivatives. sphinxsai.com These reactions highlight the nucleophilic character of the amino group, enabling the construction of more complex molecules.

The triazole ring itself can also participate in functionalization reactions. A sulfone moiety on a thiazolo[4,5-d] consensus.appnih.govrsc.orgtriazole system, a related fused heterocycle, has been shown to be a versatile reactive handle. nih.gov This sulfone can be displaced by various nucleophiles, including primary and secondary amines (amination), alcohols (etherification), and thiols (thioetherification), through an SNAr mechanism. nih.gov This suggests that appropriate activation of the 2-phenyl-2H-1,2,3-triazole ring could open similar avenues for nucleophilic substitution.

Table 2: Functionalization Reactions of Triazole Scaffolds

| Substrate | Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4-amino-1,2,4-triazoles | Phenyl chloroformate | Electrophilic substitution | Carbamates | niscpr.res.in |

| 5-amino-3-phenyl-1,2,4-triazole | 2-chloro-N-substituted phenylacetamide | Nucleophilic substitution | Acetamide derivatives | sphinxsai.com |

| Sulfonylated Thiazolo[4,5-d] consensus.appnih.govrsc.orgtriazole | Primary/Secondary Amines | Nucleophilic Aromatic Substitution (SNAr) | Aminated ThTz | nih.gov |

| Sulfonylated Thiazolo[4,5-d] consensus.appnih.govrsc.orgtriazole | Alcohols/Phenol | Nucleophilic Aromatic Substitution (SNAr) | Heteroaryl ethers | nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Triazole Derivatives

The growing emphasis on environmental responsibility in chemical synthesis has spurred the development of greener methodologies for preparing triazole derivatives. nih.govrsc.orgbenthamdirect.com These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Continuous Flow Reactor Systems for Enhanced Efficiency

Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scaling-up. beilstein-journals.orgnih.gov The synthesis of 1,2,3-triazole derivatives has been successfully adapted to flow reactor systems.

Researchers have developed a multistep flow synthesis for 5-amino-2-aryl-2H- consensus.appnih.govrsc.org-triazole-4-carbonitriles, which demonstrates improvements over conventional batch methods. newdrugapprovals.org This process involves the in situ generation and consumption of potentially hazardous azide intermediates, enhancing the safety of the procedure. newdrugapprovals.org Another efficient continuous-flow procedure for preparing 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives uses copper powder as a catalyst. beilstein-journals.orgnih.gov Initially performed at high pressure and temperature, the reaction conditions were later optimized to room temperature by using additives, further improving the safety and sustainability of the synthesis. beilstein-journals.org These examples underscore the power of flow chemistry to enable safer, more efficient, and scalable production of triazole compounds. beilstein-journals.orgnewdrugapprovals.org

Utilization of Ionic Liquid Catalysts for Environmentally Benign Synthesis

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and recyclability. Their use in the synthesis of 1,2,3-triazoles aligns with the principles of green chemistry.

A novel copper(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been developed, which combines a copper salt, choline (B1196258) chloride, and gallic acid. consensus.app This system acts as both the catalyst and the solvent, facilitating the synthesis of 1,4-disubstituted 1,2,3-triazoles under base-free conditions with high efficiency. consensus.app The use of supported ionic liquids is another strategy that has been applied to various organic transformations, offering advantages in catalyst separation and reuse. While specific examples for this compound are not detailed, the successful application of ILs in the synthesis of other triazole derivatives, such as using 1,1′-sulfinyldipyridinium bis(hydrogen sulfate) ionic liquid for triazole-3-thiones, demonstrates the broad potential of this technology. nih.gov

Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 Phenyl 2h 1,2,3 Triazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioisomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

While specific experimental spectra for 2-Phenyl-2H-1,2,3-triazol-4-amine are not widely published, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on its structure and data from analogous compounds. The analysis confirms the presence of all key structural motifs: the N-phenyl group, the triazole ring, and the C4-amino group.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the single proton on the triazole ring, and the protons of the amine group. The phenyl group protons would typically appear as a complex multiplet in the aromatic region (approx. 7.2-8.0 ppm). The triazole C5-H proton would be a singlet in a distinct downfield region, and the NH₂ protons would likely present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The spectrum for this compound would confirm the presence of eight distinct carbon environments. The phenyl carbons would resonate in the typical aromatic region (~120-140 ppm), while the two carbons of the triazole ring would have characteristic shifts, with the C4 carbon bearing the amino group being significantly shifted compared to the C5 carbon. PubChem indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov

Expected ¹H and ¹³C NMR Data This table is based on general principles and data from similar triazole structures, as specific experimental data for the title compound is not detailed in the referenced literature.

| Assignment | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C-H (ortho, meta, para) | Multiplet, ~7.2-8.0 | ~120-140 |

| Phenyl C (ipso) | - | ~135-140 |

| Triazole C5-H | Singlet | ~95-105 |

| Triazole C4-NH₂ | Broad Singlet | - |

| Triazole C4 | - | ~150-155 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the signals and confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are essential. digitellinc.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the triazole C5-H proton signal to the C5 carbon signal and each phenyl C-H proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would include those between the ortho-protons of the phenyl ring and the triazole carbons, confirming the N2-phenyl substitution pattern. Correlations between the triazole C5-H proton and the triazole C4 carbon would also be expected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, which is particularly useful for assigning the adjacent protons within the phenyl ring system.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₈N₄, corresponding to a monoisotopic mass of 160.0749 Da. nih.gov

The mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z 160. The fragmentation of 1,2,3-triazoles is often characterized by the loss of a stable dinitrogen (N₂) molecule. rsc.org Other likely fragmentation pathways would involve the cleavage of the phenyl and amino groups.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Formula of Fragment | Notes |

|---|---|---|---|

| 160 | [M]⁺ | [C₈H₈N₄]⁺ | Molecular Ion |

| 132 | [M - N₂]⁺ | [C₈H₈N₂]⁺ | Loss of dinitrogen from the triazole ring |

| 105 | [C₇H₇N]⁺ | [C₇H₇N]⁺ | Loss of HCN from the [M - N₂]⁺ fragment |

| 83 | [M - C₆H₅]⁺ | [C₂H₃N₄]⁺ | Loss of the phenyl radical |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine, the triazole ring, and the phenyl group.

Expected IR Absorption Bands Data inferred from characteristic frequencies and spectra of related amino-triazole compounds. ijrpc.comijsr.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3000-3100 | C-H stretching | Aromatic (Phenyl) & Triazole |

| 1600-1650 | N-H scissoring (bending) | Primary Amine (-NH₂) |

| 1500-1600 | C=C stretching | Aromatic (Phenyl) |

| 1400-1500 | N=N stretching | Triazole Ring |

| 1000-1300 | C-N stretching | Aryl-N, Amine-C |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the phenyl ring and the 1,2,3-triazole ring is expected to result in strong absorption in the ultraviolet region, corresponding to π → π* transitions. Studies on the closely related compound 2-methyl-4-phenyl-1,2,3-triazole show absorption maxima in the UV range, and similar behavior is expected for the title compound. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not available in the referenced literature, analysis of very closely related compounds provides significant insight into its likely conformation.

Conformational Analysis and Dihedral Angles

A key conformational parameter in this molecule is the dihedral angle between the plane of the phenyl ring and the plane of the triazole ring. This angle indicates the degree of twisting around the C-N single bond. Analysis of derivatives where the C4-amino group is replaced by other functionalities reveals that the molecule tends toward a relatively planar conformation.

Dihedral Angles in 2-Phenyl-2H-1,2,3-triazole Analogs

| Compound | C4-Substituent | Phenyl-Triazole Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | -CHO | 14.3 (3) | nih.gov |

The small dihedral angles in these analogs suggest that this compound also likely adopts a near-planar conformation. This planarity maximizes the electronic conjugation between the phenyl and triazole π-systems. In the solid state, the amine group would be expected to participate in intermolecular hydrogen bonding, likely forming dimers or extended networks that influence the crystal packing.

Supramolecular Assembly via Non-Covalent Interactions

Detailed crystallographic studies on closely related phenyl-triazole systems reveal that the supramolecular assembly is not governed by a single interaction but rather by a combination of directional hydrogen bonds and weaker, yet collectively significant, π-interactions. researchgate.netnih.gov

Hydrogen Bonding Networks

The primary and most directional interactions governing the assembly of triazole amines are hydrogen bonds. The amino group (-NH₂) provides strong hydrogen bond donors, while the nitrogen atoms of the triazole ring act as effective acceptors. In analogous structures, such as tautomers of phenyl-1,2,4-triazol-amine, extensive N—H⋯N hydrogen bonds link molecules into complex two-dimensional and three-dimensional networks. researchgate.netresearchgate.net For instance, in a co-crystal of 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, the molecules are connected into a two-dimensional network parallel to the (100) plane by these N—H⋯N bonds. researchgate.net

In derivatives where other functional groups are present, different hydrogen bonding motifs are observed. A Schiff base derivative featuring a hydroxyl group forms one-dimensional supramolecular chains via O—H⋯N hydrogen bonding. nih.gov Similarly, the carboxylic acid derivative, 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid, forms classic inversion dimers through O—H⋯O hydrogen bonds between the carboxylic acid groups, creating a robust R²₂(8) ring pattern. researchgate.net Weaker C—H⋯N and C—H⋯O interactions often provide additional stabilization to these primary networks. researchgate.net

Interactive Table: Hydrogen Bond Parameters in Phenyl-Triazole Derivatives (Note: Data is from closely related compounds to illustrate typical interaction geometries)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Compound Type | Reference |

| N8—H8A···N2 | 0.81 | 2.41 | 3.206 | 168 | Phenyl-1,2,4-triazol-amine | researchgate.net |

| O1—H1···N4 | - | - | 2.723 | - | Phenyl-triazole Schiff base | nih.gov |

| O—H···O | - | - | 2.6295 | - | Phenyl-triazole-carboxylic acid | researchgate.net |

π-π Stacking Interactions

Alongside hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of aromatic-rich molecules like this compound. These interactions can occur between pairs of phenyl rings, pairs of triazole rings, or between a phenyl and a triazole ring. researchgate.netmdpi.com The geometry of these interactions can vary from face-to-face to offset or edge-to-face arrangements.

In the crystal structure of a related triazole derivative, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, centrosymmetric π-π stacking interactions are observed between the triazole and benzene (B151609) rings of adjacent molecules. researchgate.net These interactions are characterized by specific geometric parameters, such as the ring-centroid separation and the offset distance, which indicate a parallel-displaced arrangement. Such interactions contribute to the formation of extended molecular chains or layers within the crystal lattice. researchgate.net

Interactive Table: π-π Stacking Parameters in a Phenyl-Triazole Derivative (Note: Data is from a related compound to illustrate typical interaction geometries)

| Interacting Rings | Ring-Centroid Separation (Å) | Centroid to Plane Distance (Å) | Ring Offset (Å) | Reference |

| Triazole···Benzene | 3.895 | 3.429 | 1.847 | researchgate.net |

The dihedral angle between the phenyl and triazole rings is a key determinant of the potential for both intramolecular and intermolecular π-interactions. In many 2-phenyl-2H-1,2,3-triazole derivatives, this angle is relatively small, suggesting a near-coplanar arrangement that facilitates extended conjugation and intermolecular stacking. researchgate.netnih.govresearchgate.net For example, this angle is reported as 4.72° in the carboxylic acid derivative and 14.3° in a Schiff base derivative. nih.govresearchgate.net This structural feature is critical for the formation of the ordered, three-dimensional arrays that characterize the solid state. nih.gov

Theoretical and Computational Investigations on 2 Phenyl 2h 1,2,3 Triazol 4 Amine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. It is a common method for studying triazole derivatives to predict their geometry, electronic structure, and reactivity. researchgate.netacs.orgnih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from a low-lying HOMO to a high-energy LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule. nih.gov

For triazole derivatives, DFT calculations are commonly employed to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netresearchgate.net This analysis helps in understanding the intramolecular charge transfer (ICT) processes within the molecule. For instance, in related triazole compounds, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient moieties. researchgate.net Although specific values for 2-Phenyl-2H-1,2,3-triazol-4-amine are not available in the searched literature, a typical FMO analysis would yield the data shown in the conceptual table below.

Table 1: Conceptual Frontier Molecular Orbital Data This table is illustrative and does not represent experimental or calculated data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| HOMO-LUMO Gap (ΔE) | - |

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors are calculated using the principles of conceptual DFT. acs.orgnih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO energy gap. acs.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud of a molecule can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These parameters are calculated using the following equations, based on Koopman's theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η), where μ = -χ is the electronic chemical potential.

These descriptors are valuable for comparing the reactivity of different molecules in a series and for predicting their behavior in chemical reactions. nih.gov

Table 2: Conceptual Global Reactivity Descriptors This table is illustrative and does not represent calculated data for this compound.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | - |

| Chemical Hardness (η) | - |

| Chemical Softness (S) | - |

| Electrophilicity Index (ω) | - |

DFT calculations are a powerful tool for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies, which govern the reaction rate.

For the synthesis of triazole derivatives, such as through cycloaddition reactions, DFT can be used to elucidate the step-by-step mechanism, including the identification of the transition state structure and its stabilization. scirp.org For example, in the study of triazole formation, computational methods can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the key bonds that are formed and broken during the process. While specific mechanistic studies for this compound were not found, this approach is standard for understanding the synthesis and reactivity of heterocyclic compounds. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent. nih.govmdpi.com

For a molecule like this compound, MD simulations can be used to:

Explore the different possible conformations of the molecule by sampling the rotation around its single bonds.

Study its behavior in different solvents, including the formation of hydrogen bonds and other non-covalent interactions. nih.gov

Investigate its stability and dynamics in a biological environment, such as in the active site of a protein. mdpi.comajchem-a.com

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from methods like X-ray crystallography and DFT calculations. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. pnrjournal.comijper.org This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of a potential drug molecule in the active site of its target protein. nih.govuobaghdad.edu.iq

Triazole derivatives are known for their wide range of biological activities, and molecular docking studies are often performed to rationalize their activity and to guide the design of new, more potent compounds. acs.orgnih.govnih.gov A typical molecular docking study involves:

Obtaining the 3D structures of the ligand (e.g., this compound) and the target protein.

Sampling a large number of possible binding poses of the ligand in the active site of the protein.

Scoring these poses based on a scoring function that estimates the binding affinity.

The results of a docking study can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, which are crucial for binding. mdpi.com Although no specific molecular docking studies for this compound were identified in the search, this method would be essential for investigating its potential as a bioactive agent.

Solvent Effects on Electronic and Spectroscopic Properties: A Combined Experimental and Theoretical Approach

The electronic and spectroscopic properties of a molecule, such as its UV-Vis absorption and fluorescence spectra, can be significantly influenced by the solvent in which it is dissolved. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited states of the molecule by the solvent. nih.gov

A combined experimental and theoretical approach is often used to study solvent effects. Experimentally, the absorption and emission spectra of the compound are recorded in a series of solvents with varying polarities. nih.gov Theoretically, computational methods like Time-Dependent DFT (TD-DFT), often combined with a continuum solvation model (like the Polarizable Continuum Model, PCM), can be used to calculate the electronic transition energies in different solvents. tandfonline.com

By comparing the experimental and theoretical results, a deeper understanding of the nature of the electronic transitions and the interactions between the solute and the solvent can be obtained. For example, a red shift (bathochromic shift) in the absorption spectrum with increasing solvent polarity often indicates that the excited state is more polar than the ground state. nih.gov Such studies are crucial for understanding the photophysical properties of fluorescent molecules like many triazole derivatives.

Chemical Reactivity and Transformation Pathways of the 2 Phenyl 2h 1,2,3 Triazol 4 Amine Core

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is an electron-rich heterocycle, yet its aromatic character provides considerable stability, making substitution reactions challenging compared to other aromatic systems. However, specific strategies have been developed to functionalize both the carbon and nitrogen atoms of the ring.

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 2-phenyl-2H-1,2,3-triazole ring is generally difficult due to the deactivating effect of the nitrogen atoms. However, functionalization can be achieved through deprotonation-metallation protocols. The C-5 proton of 2-aryl-1,2,3-triazoles can be removed by a strong base, such as n-butyl lithium, to form a potent nucleophilic carbanion. This intermediate can then react with various electrophiles, such as alkyl halides, to achieve substitution at the C-5 position. researchgate.net

Another powerful strategy involves the activation of the triazole ring through N-oxidation. 2-Phenyltriazole 1-oxides are activated at the C-5 position towards both electrophilic and nucleophilic attack. electronicsandbooks.com These N-oxides can be selectively halogenated, an electrophilic substitution reaction. The resulting 5-halo-2-phenyl-2H-1,2,3-triazole 1-oxide can then undergo deoxygenation to yield the 5-halogenated triazole. electronicsandbooks.com

Nucleophilic Substitution: The stable triazole ring is resistant to direct nucleophilic attack unless an activating group, such as a halogen, is present. The 5-halogenated triazoles, prepared as described above, can serve as precursors for nucleophilic substitution reactions. Strong nucleophiles can displace the halogen atom, allowing for the introduction of a wide range of functional groups. electronicsandbooks.comresearchgate.net

Substitution can also occur on the nitrogen atoms of the triazole ring. NH-1,2,3-triazoles can undergo N-arylation via SNAr reactions with activated aryl halides or N-alkylation with alkyl halides. mdpi.comorganic-chemistry.org Gold-catalyzed reactions with vinyl ethers have been shown to produce N-2 alkylated 1,2,3-triazoles with high regioselectivity. nih.govrsc.org

| Reaction Type | Position | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Electrophilic Substitution (via metallation) | C-5 | 1) n-BuLi 2) Electrophile (e.g., CH₃I) | 5-Alkyl-2-phenyl-1,2,3-triazole | researchgate.net |

| Electrophilic Substitution (on N-oxide) | C-5 | Halogenating agent on 2-phenyltriazole 1-oxide | 5-Halogeno-2-phenyltriazole 1-oxide | electronicsandbooks.com |

| Nucleophilic Substitution | C-5 | Strong nucleophiles on 5-halogenated triazoles | 5-Substituted-2-phenyl-1,2,3-triazoles | electronicsandbooks.com |

| N-Arylation (SNAr) | N-2 | Activated aryl halides, elevated temperature | 2-Aryl substituted triazoles | mdpi.com |

| N-Alkylation | N-2 | Alkyl halides, K₂CO₃, DMF | 2-Alkyl-4-bromo-1,2,3-triazoles | organic-chemistry.org |

Oxidation and Reduction Chemistry of the Triazole Nucleus

The aromatic 2H-1,2,3-triazole nucleus is characterized by high stability, rendering it generally resistant to both oxidation and reduction reactions under standard conditions. Chemical transformations typically occur at the substituents attached to the ring rather than on the core itself.

Reduction: The reduction of functional groups appended to the triazole ring can often be performed selectively. For instance, in studies on dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate, the ketone group on the N-1 substituent was chemoselectively reduced using sodium borohydride (B1222165) (NaBH₄) without affecting the ester groups. mdpi.com Further reaction led to the regioselective reduction of the C-5 ester group to a hydroxymethyl group. mdpi.com This highlights the ability of the triazole ring to direct the reactivity of its substituents.

Oxidation: The synthesis of the 2H-1,2,3-triazole ring often involves an oxidative cyclization step, which underscores the stability of the final aromatic product to oxidative conditions. For example, bishydrazones can be oxidized using reagents like lead tetraacetate (Pb(OAc)₄) or through copper-mediated processes to form the stable 2H-1,2,3-triazole ring. researchgate.netchempedia.info The formation of 2-phenyltriazole 1-oxides, which are valuable reactive intermediates, is itself an oxidation reaction of the triazole nitrogen. electronicsandbooks.comchempedia.info The high oxidation potential required for these transformations indicates the inherent stability of the triazole core.

| Transformation | Substrate | Reagents/Conditions | Key Finding | Reference |

|---|---|---|---|---|

| Reduction | 1,2,3-Triazole dicarboxylate with N-1 keto-substituent | NaBH₄, MeOH/THF | Chemoselective reduction of the ketone, followed by regioselective reduction of the C-5 ester. | mdpi.com |

| Oxidation | Bishydrazones | Cu-mediation or Pb(OAc)₄ | Oxidative cyclization to form the stable 2H-1,2,3-triazole ring. | researchgate.netchempedia.info |

Cycloaddition Reactions Initiated by the Triazole or its Derivatives

Cycloaddition reactions are a cornerstone of heterocyclic synthesis. While the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne is the quintessential method for forming the 1,2,3-triazole ring, the participation of the pre-formed, aromatic triazole ring in cycloaddition reactions is far less common due to its inherent stability. frontiersin.orgwikipedia.org

The aromatic 2-phenyl-2H-1,2,3-triazole core is generally a reluctant participant in cycloadditions like the Diels-Alder reaction. However, its derivatives or precursors can engage in such transformations. For example, triazoline intermediates, which are dihydro-derivatives of triazoles, can undergo a retro-Diels-Alder reaction, eliminating a stable molecule like cyclopentadiene (B3395910) to furnish the fully aromatic 1,2,3-triazole. nih.gov

Furthermore, the triazole moiety can be used as a scaffold to direct the reactivity of attached groups. In one study, 3-triazolyl-nitrosoalkenes were generated in situ and participated in hetero-Diels-Alder reactions with various dienophiles. This approach uses the triazole as a directing group to synthesize more complex, functionalized heterocyclic systems built upon the triazole core. nih.gov

It is important to distinguish these reactions from those of highly reactive, non-aromatic triazole derivatives. For instance, 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), a related but distinct isomer, is an exceptionally reactive dienophile that readily participates in Diels-Alder reactions with a wide array of dienes. acgpubs.orgrsc.org The reactivity of PTAD stems from its non-aromatic, strained nature, which is not characteristic of the stable 2-phenyl-2H-1,2,3-triazole core.

Formation of Conjugates and Hybrid Molecules

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug discovery. The 2-phenyl-2H-1,2,3-triazole core is a popular scaffold for creating such hybrid molecules, largely due to its stability and the facility of its synthesis via "click chemistry." The copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides a highly efficient and regioselective method for linking a triazole moiety to other molecular fragments. beilstein-journals.org

Schiff Base Hybrids: The amine group at the C-4 position or an aldehyde group introduced onto the triazole scaffold can readily undergo condensation reactions. For example, 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde can react with primary chiral amines via Schiff base condensation to form novel 1,2,3-triazole and chiral Schiff base hybrids. nih.gov Similarly, amino-triazoles can be condensed with aldehydes to yield triazole-Schiff base ligands. ekb.eg

Chalcone (B49325) Hybrids: Chalcones, known for their diverse biological activities, have been frequently hybridized with 1,2,3-triazoles. These conjugates are typically synthesized using click chemistry, reacting a propargylated chalcone with an organic azide or an azido-chalcone with a terminal alkyne. rsc.orgnih.govnih.gov This modular approach allows for the creation of large libraries of triazole-chalcone hybrids for biological screening.

Coumarin (B35378) Hybrids: Coumarins are another class of bioactive molecules that have been successfully conjugated with 1,2,3-triazoles. The synthesis is again dominated by the CuAAC reaction, linking propargylated coumarins with azides or azido-coumarins with alkynes to produce coumarin-1,2,3-triazole hybrids. nih.govtandfonline.comnih.gov

Other Hybrids: The versatility of the click chemistry approach has enabled the synthesis of numerous other hybrid structures. Examples include linking the triazole core to benzimidazoles fao.orgnih.gov and sulfonamides nih.gov, further expanding the chemical space accessible from the triazole scaffold.

| Hybrid Type | Synthetic Strategy | Reactants Example | Reference |

|---|---|---|---|

| Schiff Base Hybrids | Schiff Base Condensation | Triazole-aldehyde and a primary amine | nih.gov |

| Chalcone Conjugates | Click Chemistry (CuAAC) | Propargylated chalcones and organic azides | rsc.orgnih.govnih.gov |

| Coumarin Hybrids | Click Chemistry (CuAAC) | O-propargylated coumarin and aryl azides | nih.gov |

| Benzimidazole (B57391) Hybrids | Click Chemistry (CuAAC) | Benzimidazole terminal alkynes and azide derivatives | fao.org |

| Sulfonamide Hybrids | "Click-tail" Approach | Triazole with azide/alkyne tail and sulfonamide with alkyne/azide tail | nih.gov |

Advanced Applications of 2 Phenyl 2h 1,2,3 Triazol 4 Amine in Organic Synthesis and Functional Material Development

Role as a Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The 1,2,3-triazole ring is a fundamental building block in the creation of a wide array of complex heterocyclic scaffolds. mdpi.comresearchgate.net Its derivatives are integral to numerous compounds with therapeutic interest, including anti-HIV agents, antimicrobial compounds, and various enzyme inhibitors. mdpi.com The stability of the 1,2,3-triazole ring to metabolic degradation, oxidation, and reduction makes it a desirable feature in medicinal chemistry. nih.govresearchgate.net

The synthesis of these complex structures often involves multi-step processes. For instance, new 1,2,3-triazole derivatives of 2-phenyl benzimidazole (B57391) have been synthesized by first creating an amide from o-phenylenediamine (B120857) and p-aminobenzoic acid, which is then converted to an azide (B81097) and subsequently into 1,2,3-triazole derivatives. researchgate.net Another approach involves the condensation of 1,2,3-triazole-4(5)-amines with methylene-active compounds to produce triazolo[4,5-b]pyridines. researchgate.net Furthermore, cyclocondensation reactions based on 5-amino-1,2,3-triazole-4-carboxylic acids are a general route to triazolo[4,5-d]pyrimidine systems. researchgate.net

The following table provides examples of complex heterocyclic scaffolds synthesized from triazole precursors:

| Precursor | Reagents | Resulting Scaffold | Reference |

| o-phenylenediamine, p-aminobenzoic acid | Chloroacetyl chloride, Sodium azide, Acetylene derivatives | 1,2,3-triazole derivatives of 2-phenyl benzimidazole | researchgate.net |

| 1,2,3-triazole-4(5)-amines | Methylene active compounds | Triazolo[4,5-b]pyridines | researchgate.net |

| 5-amino-1,2,3-triazole-4-carboxylic acids | - | Triazolo[4,5-d]pyrimidines | researchgate.net |

| 4-aryl(carboxy-, aminomethyl)-5-amino-1,2,3-triazoles | - | Triazolo-annulated pyridazines, 1,3-oxazines, 1,3-thiazines | researchgate.net |

Ligand Design in Catalysis: Application in C-N Bond-Forming Reactions (e.g., Buchwald-Hartwig, Sharpless-Meldal)

Derivatives of 2-Phenyl-2H-1,2,3-triazol-4-amine have found significant application as ligands in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-nitrogen (C-N) bonds.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. Research has shown that palladium complexes bearing N-heterocyclic carbene (NHC) ligands derived from triazoles are effective catalysts for the amination of aryl and heteroaryl tosylates. acs.orgnih.gov For example, a palladium complex with an expanded-ring N-heterocyclic carbene ligand has demonstrated high activity in the coupling of 5-amino- or 5-halo-1,2,3-triazoles with (het)aryl halides and amines, respectively. nih.gov This methodology allows for the synthesis of a variety of 5-(het)arylamino-1,2,3-triazole derivatives in high yields. nih.gov

Sharpless-Meldal Cycloaddition:

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is a cornerstone of modern chemical synthesis for creating 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov A derivative, 2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol, has been utilized as an efficient auxiliary ligand in copper(II)-catalyzed Sharpless-Meldal reactions. researchgate.net This approach provides rapid access to a diverse range of 1,4-disubstituted 1,2,3-triazoles in good to excellent yields under mild, air-stable conditions. researchgate.net

The following table summarizes the application of triazole-based ligands in these key C-N bond-forming reactions:

| Reaction | Catalyst/Ligand System | Substrates | Products | Reference |

| Buchwald-Hartwig Amination | Palladium complex with expanded-ring NHC ligand | 5-Amino/5-Halo-1,2,3-triazoles and (het)aryl halides/amines | 5-(Het)arylamino-1,2,3-triazole derivatives | nih.gov |

| Sharpless-Meldal Cycloaddition | Copper(II) acetate (B1210297) with 2-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol | N-heterocycles, secondary amines, and alkynes | N-aryl compounds and 1,4-disubstituted triazoles | researchgate.net |

Development of Optoelectronic Materials Based on Triazole Chromophores

The unique electronic properties of the triazole ring make it a valuable component in the design of organic optoelectronic materials. mdpi.comresearchgate.net The high nitrogen content and the ability to form stable, conjugated systems contribute to their application in devices like organic light-emitting diodes (OLEDs). mdpi.comhkbu.edu.hk

Donor-π-Acceptor–π-Donor (D–π–A–π–D) compounds featuring a 2H-benzo[d] researchgate.netbeilstein-journals.orgnih.govtriazole core have been investigated as p-type semiconductors in organic field-effect transistors (OFETs). rsc.org The planarity of the molecular structure and efficient intramolecular charge transfer are crucial for their semiconducting performance. rsc.org

Furthermore, 1,2,4-triazole (B32235) derivatives have been synthesized and explored as host materials for blue and green phosphorescent OLEDs (PhOLEDs). hkbu.edu.hk For instance, 9-(6-(3-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)hexyl)-9H-carbazole (PPHCZ), which incorporates a 1,2,4-triazole as an electron-withdrawing moiety and carbazole (B46965) as an electron-donating group, exhibits a high triplet energy level, making it suitable for such applications. hkbu.edu.hk The synthesis of highly luminescent 4H-1,2,4-triazole derivatives with extended π-conjugated systems has also been reported, showing promise for high quantum yields of fluorescence. mdpi.comresearchgate.net

Recent research has also focused on the nonlinear optical (NLO) properties of triazole derivatives. nih.gov Certain N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives have shown significant linear polarizability and hyperpolarizabilities, indicating their potential for use in NLO materials and optoelectronic applications. nih.gov

The table below highlights key research findings in the development of triazole-based optoelectronic materials:

| Compound Type | Application | Key Findings | Reference |

| D–π–A–π–D compounds with 2H-benzo[d] researchgate.netbeilstein-journals.orgnih.govtriazole core | p-type semiconductors in OFETs | Planarity and intramolecular charge transfer are critical for performance. | rsc.org |

| 1,2,4-Triazole derivatives (e.g., PPHCZ) | Host materials for blue and green PhOLEDs | High triplet energy levels are advantageous for these applications. | hkbu.edu.hk |

| 4H-1,2,4-Triazole derivatives with extended π-conjugation | Luminescent materials | Exhibit high quantum yields of fluorescence. | mdpi.comresearchgate.net |

| N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives | Nonlinear optical materials | Show significant linear polarizability and hyperpolarizabilities. | nih.gov |

Mechanistic Basis of Biological and Pharmacological Activities Associated with 2 Phenyl 2h 1,2,3 Triazol 4 Amine Derivatives

Enzyme Inhibition Mechanisms by Triazole Derivatives

Derivatives of the 1,2,3-triazole class are recognized for their capacity to inhibit a range of enzymes, a function attributed to the unique electronic and structural properties of the triazole ring. The nitrogen atoms within the ring can act as potent hydrogen bond acceptors or coordinate with metal ions present in enzyme active sites, leading to the disruption of normal catalytic activity.

Xanthine Oxidase Inhibition: Structural and Mechanistic Insights

A series of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids and carbohydrazides have been investigated as inhibitors of xanthine oxidase (XO), an enzyme critical in purine catabolism and uric acid production. nih.govresearchgate.net Studies have shown that these compounds can be potent XO inhibitors, with some derivatives exhibiting inhibitory concentrations (IC₅₀) in the nanomolar to submicromolar range. nih.govresearchgate.net For instance, certain 2-aryl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid derivatives demonstrated IC₅₀ values ranging from 0.084 to 0.254 µM. researchgate.net

Kinetic studies have revealed that these derivatives often act as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.net Molecular docking studies provide further insight into their binding mode. It is proposed that these molecules interact with key residues in the active site of xanthine oxidase, which is a molybdenum-containing enzyme. The phenyl ring of the triazole derivative plays a significant role in the inhibitory potential. nih.gov The carboxylic acid moiety is also crucial for activity, as analogous compounds with carbohydrazide substituents were found to be inactive. researchgate.net

| Compound Class | Inhibitory Activity (IC₅₀) | Inhibition Type | Key Structural Features |

|---|---|---|---|

| 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids | 0.084 µM to 0.254 µM | Mixed-type | Carboxylic acid moiety, phenyl ring |

| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Potent, e.g., 0.21 µM | Mixed-type | Substitution on the phenyl ring |

| 1,2,3-triazole compounds with carbasugar | Potent, e.g., 0.586 µM | Not specified | Presence of a phenyl ring |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition: Specific Binding Mode Analysis

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune tolerance by catalyzing the first and rate-limiting step of tryptophan catabolism. frontiersin.orgnih.govrsc.org Its overexpression in many tumors helps cancer cells evade the immune system, making it a significant target for cancer immunotherapy. nih.govresearchgate.net Various 1,2,3-triazole derivatives have been designed and identified as potent IDO1 inhibitors. frontiersin.orgnih.gov

The mechanism of inhibition involves the interaction of the triazole ring with the heme iron in the active site of IDO1. nih.gov Molecular docking and quantum mechanical studies have elucidated this binding mode, showing that the 1,2,3-triazolyl group positions itself directly above the heme group, with the nitrogen atoms coordinating with the ferrous ion. nih.gov For example, the distance between the triazole group of a potent inhibitor and the heme ferrous ion was found to be as close as 3.33 Å. nih.gov This interaction prevents the natural substrate, L-tryptophan, from binding and being catabolized, thereby blocking the immunosuppressive kynurenine pathway. nih.govresearchgate.net The potency of these inhibitors is often in the micromolar to nanomolar range, with one derivative exhibiting an IC₅₀ value of 0.75 µM. nih.gov

Catalase Inhibition: Molecular Interaction Profiling

Catalase is an antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. While specific studies on 2-phenyl-2H-1,2,3-triazol-4-amine derivatives are limited, research on related aminotriazole compounds provides mechanistic insights. 3-Amino-1,2,4-triazole is known to cause irreversible inhibition of catalase in the presence of its substrate, hydrogen peroxide. researchgate.net The inhibition mechanism involves the covalent binding of the triazole derivative to the active site of the enzyme. researchgate.net

Furthermore, studies with 3-amino-1,2,4-triazole-5-carboxylic acid have demonstrated pH-dependent inhibition of human erythrocyte catalase, with the strongest inhibition observed at pH 7.5 (IC₅₀: 23.21 µM) and the weakest at pH 5.5 (IC₅₀: 49.01 µM). researchgate.netdntb.gov.ua This suggests that the ionization state of the inhibitor and/or the enzyme's active site residues is critical for the interaction. Although these compounds are not 2-phenyl derivatives, the data highlights the potential for the triazole scaffold to interact with and inhibit catalase, likely through interactions with the heme prosthetic group in the enzyme's active center.

Modulation of Receptor Activity: Insights into GABAA Receptor Interactions

Derivatives of 1,2,4-triazol-3-amine have been designed to act as agonists for the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.gov These compounds are structurally designed to mimic known GABAA receptor modulators, such as zolpidem, by incorporating key pharmacophoric features like an aromatic ring and a proton-accepting group. nih.gov

The mechanism of action involves binding to the benzodiazepine site on the GABAA receptor complex, which allosterically modulates the receptor's function, enhancing the effect of GABA. nih.govnih.gov This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a general inhibitory effect on neurotransmission. The involvement of GABAA receptors in the activity of these triazole derivatives has been confirmed in vivo, where their anticonvulsant and hypnotic effects were fully antagonized by flumazenil, a known benzodiazepine receptor antagonist. nih.gov The selectivity for specific GABAA receptor subtypes, such as α1-containing receptors, may contribute to a favorable side-effect profile, with potent compounds showing no negative effects on memory or motor coordination. nih.gov

Antifungal Activity: Elucidating Molecular Targets and Pathways

The 1,2,4-triazole (B32235) scaffold is a cornerstone of many clinically important antifungal drugs, including fluconazole and itraconazole. nih.govujmm.org.uanih.gov Derivatives of this compound and related triazoles exhibit broad-spectrum antifungal activity against various pathogenic fungi. nih.govrsc.orgnih.gov

The primary molecular target for triazole antifungals is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The mechanism of action involves the triazole ring's nitrogen atom (N4) binding to the heme iron atom in the active site of CYP51. nih.gov This coordination blocks the enzyme's catalytic activity, preventing the demethylation of lanosterol. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and alters the structure and function of the fungal cell membrane, increasing its permeability and ultimately leading to the inhibition of fungal growth and cell death. nih.gov Molecular docking studies have confirmed the strong binding affinity of novel 1,2,4-triazole derivatives to CYP51. nih.gov

Cytotoxic Mechanisms in Cancer Cell Lines: In Vitro Studies on Growth Inhibition and Apoptosis Induction

A significant number of 1,2,3- and 1,2,4-triazole derivatives have demonstrated cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), cervical (HeLa), lung (A549), and liver (HepG2) cancer cells. nih.govresearchgate.netmdpi.comchemmethod.com The IC₅₀ values for some of these compounds are in the low micromolar range, indicating potent anticancer activity. nih.gov For example, certain 1,2,4-triazole derivatives showed promising activity against HeLa cells with IC₅₀ values below 12 µM. nih.gov

The cytotoxic mechanisms of these compounds are multifaceted. One key mechanism involves the induction of DNA damage. nih.gov The rigid, planar structure of some triazole derivatives is thought to facilitate their interaction with DNA or associated proteins, leading to DNA strand breaks. nih.gov This damage triggers cellular stress responses, including the activation of the DNA damage marker γH2AX. nih.gov

Consequently, the DNA damage can activate programmed cell death pathways, primarily apoptosis. nih.gov Triazole-treated cancer cells exhibit characteristic morphological and biochemical markers of apoptosis. In addition to apoptosis, some derivatives have also been shown to induce autophagy. nih.gov Importantly, many of these cytotoxic triazole derivatives show selectivity, exhibiting significantly lower toxicity towards normal, non-cancerous cell lines, which is a crucial characteristic for potential therapeutic agents. nih.govnih.gov

| Compound Series | Cancer Cell Line | Cytotoxic Activity (IC₅₀) | Proposed Mechanism |

|---|---|---|---|

| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | HeLa | < 12 µM | Aromatase inhibition (possible target) |

| 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones | MCF-7, HeLa, A549 | 5.6 - 21.1 µM | Aromatase inhibition (possible target) |

| 1,2,3-triazole-amino acid conjugates | MCF-7, HepG2 | >30% inhibition at <10 µM | Inhibition of Bax/Bcl-xL protein-protein interaction |

| 2H-1,4-benzoxazin-3(4H)-one linked 1,2,3-triazoles | Huh-7 (Liver) | Potent inhibition | Induction of DNA damage, apoptosis, and autophagy |

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

The 1,2,3-triazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, including those targeting Cyclin-Dependent Kinase 2 (CDK2). The dysregulation of CDK2, a key enzyme in cell cycle progression, is a hallmark of many cancers, making it a significant target for therapeutic intervention. While research on this compound derivatives specifically is still developing, studies on related 1,2,3-triazole-containing hybrids have provided crucial insights into the mechanistic basis of CDK2 inhibition.

A notable study investigated a series of novel 1,2,3-triazole-coumarin-glycoside hybrids for their anticancer activity. Within this series, specific compounds demonstrated potent inhibitory activity against the CDK2/cyclin A2 kinase complex. nih.gov The most promising derivatives were identified as multi-targeted inhibitors, displaying excellent, broad inhibitory activity against CDK2 alongside other cancer-related kinases like EGFR and VEGFR-2. nih.gov

The inhibitory activities of the most potent compounds against CDK2 are detailed in the table below.

| Compound ID | Description | IC₅₀ (µM) vs CDK2/cyclin A2 |

| 8 | Coumarin-triazole-glycosyl hybrid | 0.24 ± 0.20 |

| 10 | Coumarin-triazole-glycosyl hybrid | 0.15 ± 0.60 |

| Roscovitine | Reference CDK Inhibitor | 0.46 ± 0.30 |

Data sourced from a study on new 1,2,3-triazole-coumarin-glycoside hybrids. nih.gov

Diverse Pharmacological Actions of Triazole-Containing Compounds: Antimicrobial, Antimalarial, Antiviral, Anti-inflammatory, Antitubercular, and Antinociceptive Properties (Focus on underlying molecular interactions)

The triazole ring is a versatile pharmacophore that underpins the activity of a wide array of therapeutic agents. Its ability to engage in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and π-stacking, allows triazole-containing compounds to bind with high affinity to diverse biological targets. frontiersin.org

Antimicrobial Properties The antimicrobial action of triazole derivatives often stems from their ability to inhibit essential bacterial enzymes. A primary molecular target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Triazole-containing compounds can bind to the ATP-binding site of the GyrB subunit of this enzyme. This interaction competitively inhibits the enzyme's ATPase activity, preventing the conformational changes necessary for DNA supercoiling and leading to the accumulation of double-strand breaks in the bacterial chromosome, ultimately causing cell death. Molecular modeling studies have shown that the triazole nitrogen atoms can form key hydrogen bond interactions within the enzyme's active site, mimicking the interactions of the native ATP substrate. frontiersin.org

Antimalarial Properties The molecular basis for the antimalarial activity of triazole derivatives involves the inhibition of key parasitic enzymes essential for the survival of Plasmodium falciparum. One such target is the cysteine protease falcipain-2, which is involved in the degradation of host hemoglobin. Hybrid molecules incorporating a 7-chloroquinoline-triazole motif have been designed to restrain this enzyme. Another critical target is the mitochondrial enzyme dihydroorotate dehydrogenase (PfDHODH), which is essential for de novo pyrimidine biosynthesis in the parasite. Molecular docking simulations of lapachol-based 1,2,3-triazole derivatives have shown that these compounds can bind effectively to the active site of PfDHODH, with the triazole ring acting as a key pharmacophoric feature that establishes non-covalent interactions with the enzyme, disrupting its function and halting parasite proliferation.

Antiviral Properties Triazole-containing compounds exert their antiviral effects by targeting a variety of viral proteins. One key mechanism is the inhibition of viral entry into host cells. For example, 1,2,3-triazole conjugates have been shown to interact with the spike proteins of SARS-CoV-2, preventing the virus from binding to host cell receptors. Another mechanism involves the inhibition of viral enzymes crucial for replication, such as the main protease (Mpro). Triazole derivatives can fit into the active site of Mpro, forming interactions that block its catalytic activity. Furthermore, some triazoloazines act against the influenza virus by targeting viral hemagglutinin, a protein that facilitates the attachment of the virus to host cells, thereby preventing the initial stage of infection.

Anti-inflammatory Properties The anti-inflammatory effects of many triazole derivatives are rooted in their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of proinflammatory prostaglandins. mdpi.comnih.gov Compounds incorporating a triazole ring alongside sulfamoylphenyl or methylsulfonylphenyl groups—features present in selective COX-2 inhibitors like celecoxib—have shown high potency and selectivity. mdpi.comresearchgate.net Molecular docking studies reveal that these substituents can insert into a secondary pocket unique to the COX-2 active site, while the core of the molecule, including the triazole ring, forms hydrogen bonds with key residues like Ser530 and Tyr385 in the main channel, effectively blocking substrate access. bohrium.comresearchgate.net Some triazole derivatives also exhibit dual inhibitory activity against both COX-2 and lipoxygenases (LOX), another class of enzymes involved in inflammatory pathways. mdpi.com

Antitubercular Properties The antitubercular activity of triazole derivatives is achieved through the inhibition of several vital enzymes in Mycobacterium tuberculosis (Mtb). Similar to their broad-spectrum antibacterial action, these compounds are potent inhibitors of Mtb DNA gyrase. Cryo-electron microscopy has provided high-resolution structural insights into the ternary complex formed by Mtb gyrase, DNA, and triazole-based inhibitors, confirming their binding mode. Another critical target is DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), an enzyme involved in the biosynthesis of the mycobacterial cell wall component arabinogalactan. Molecular docking studies have shown that 1,2,3-triazole derivatives can bind to the active site of DprE1, disrupting cell wall synthesis. Additionally, some triazoles inhibit InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis.

Antinociceptive Properties The antinociceptive, or pain-relieving, properties of triazole derivatives can be attributed to at least two distinct molecular mechanisms. The first is through the inhibition of COX enzymes, as described in their anti-inflammatory action, which reduces the production of pain-sensitizing prostaglandins at the site of injury. acs.org The second, more direct mechanism involves interaction with the central nervous system, specifically with opioid receptors. nih.gov Studies have identified triazole-based compounds that act as agonists at the kappa opioid receptor (KOR) or as antagonists at the delta (δ) opioid receptor. nih.gov Radioligand binding assays and functional assays have confirmed that these compounds can bind to opioid receptors with significant affinity and selectivity. nih.govsemanticscholar.orgscielo.br Molecular docking studies suggest that the triazole scaffold can orient the molecule within the receptor's binding pocket to form crucial interactions with amino acid residues, modulating receptor signaling and leading to an analgesic effect. researchgate.netnih.gov

Future Research Directions and Translational Perspectives for 2 Phenyl 2h 1,2,3 Triazol 4 Amine

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of 1,2,3-triazole derivatives has traditionally been achieved through methods like the Huisgen 1,3-dipolar cycloaddition. tandfonline.com However, the demand for more efficient, cost-effective, and environmentally friendly processes has spurred the development of novel synthetic strategies.

Future research will likely focus on optimizing existing methods and discovering new catalytic systems. A significant advancement in this area is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers high yields and regioselectivity, producing the 1,4-disubstituted isomer. nih.govnih.gov Further exploration into heterogeneous catalysts, such as a magnetic ternary-layered double-hydroxide photocatalyst (Fe3O4/AlZn–Cu), presents a sustainable alternative. rsc.org This type of catalyst is not only cost-effective and robust but also allows for easy recovery and recyclability, minimizing waste and environmental impact. rsc.org

Green chemistry approaches are also gaining traction, with methods like microwave-assisted and ultrasound-assisted synthesis demonstrating the ability to significantly reduce reaction times and improve yields. mdpi.comresearchgate.net The use of deep eutectic solvents (DES) as a reaction medium is another promising avenue for sustainable synthesis. mdpi.com

Table 1: Comparison of Synthetic Methods for Triazole Derivatives

| Method | Key Features | Advantages | Reference |

| Conventional Heating (Huisgen Cycloaddition) | Thermal reaction between an azide (B81097) and an alkyne. | Well-established method. | tandfonline.com |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click chemistry" approach using a copper catalyst. | High yield, high regioselectivity, mild reaction conditions. | nih.govnih.gov |

| Heterogeneous Photocatalysis | Use of recyclable catalysts like Fe3O4/AlZn–Cu. | Sustainable, cost-effective, catalyst is easily recoverable. | rsc.org |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction. | Reduced reaction times, often higher yields. | mdpi.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to promote the reaction. | Shorter reaction times, improved efficiency. | mdpi.com |

| Mechanochemical Synthesis | Grinding reactants together in the absence of a solvent. | Environmentally friendly (solvent-free), rapid. | mdpi.com |

| Deep Eutectic Solvents (DES) | Using a sustainable and biodegradable solvent system. | Eco-friendly, can enhance reaction rates and yields. | mdpi.com |

Elucidation of Undiscovered Biological Target Interactions and Signaling Pathways

Derivatives of the 1,2,3-triazole scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comresearchgate.net However, the precise molecular targets and signaling pathways for many of these compounds, including 2-Phenyl-2H-1,2,3-triazol-4-amine derivatives, remain to be fully elucidated.

Future research will delve deeper into the mechanism of action of these compounds. For instance, triazole-substituted quinazoline (B50416) hybrids have shown potential as anticancer agents by targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net Molecular docking studies have suggested that these compounds can form hydrogen bonds and π-sulfur interactions with key residues in the EGFR kinase domain. researchgate.net Similarly, certain triazole derivatives have been identified as inhibitors of α-glycosidases, enzymes involved in carbohydrate metabolism, indicating their potential for the development of anti-diabetic agents. researchgate.netresearchgate.net

The exploration of their effects on various signaling pathways is a crucial next step. For example, a 1,2,4-triazole (B32235) derivative has been shown to exert neuroprotective effects in Alzheimer's disease models by repressing the MAPK/NF-κB signaling pathways. mdpi.com Investigating whether this compound and its analogues can modulate similar pathways could open up new avenues for the treatment of neurodegenerative diseases.

Table 2: Potential Biological Targets for Triazole Derivatives

| Biological Target | Therapeutic Area | Example of Triazole Derivative | Reference |

| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Cancer | Triazole-substituted quinazoline hybrids | researchgate.net |

| α-Glycosidases | Diabetes | 2-Aryl-2H-1,2,3-triazole-4-carbaldehyde derivatives | researchgate.netresearchgate.net |

| Carbonic Anhydrase (CA) Isoforms | Glaucoma, Cancer | 3-Functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides | nih.gov |

| HIV-1 Capsid (CA) | HIV/AIDS | 4-Phenyl-1H-1,2,3-triazole phenylalanine derivatives | nih.gov |

| Cholinesterases (AChE and BuChE) | Alzheimer's Disease | Quinazoline–1,2,3–triazole hybrids | nih.gov |